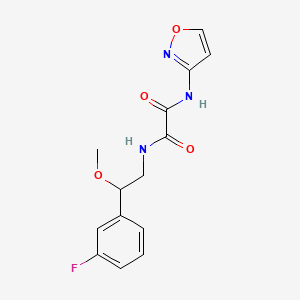

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O4/c1-21-11(9-3-2-4-10(15)7-9)8-16-13(19)14(20)17-12-5-6-22-18-12/h2-7,11H,8H2,1H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXYOGIQXHILAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=NOC=C1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. One common method involves the use of a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide to form the isoxazole ring . The reaction conditions often require the presence of a catalyst such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize waste. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the biological activity.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and isoxazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, potentially enhancing or modifying the compound’s biological activity.

Scientific Research Applications

The compound's structure suggests several potential biological activities:

- Anticancer Properties : Preliminary studies indicate that compounds similar to N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide exhibit significant anticancer activity. For instance, derivatives of oxadiazole compounds have shown considerable growth inhibition against various cancer cell lines, including glioblastoma and ovarian cancer cell lines . The mechanism involves the modulation of cellular pathways that lead to apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. Such inhibition could be beneficial for treating diseases characterized by dysregulated metabolism, such as diabetes and obesity .

- Receptor Binding : It can interact with various receptors, potentially influencing signaling pathways related to cell growth and survival. This property is crucial for developing targeted therapies in cancer treatment .

- Antimicrobial Activity : There is emerging evidence suggesting that this compound may possess antimicrobial properties, which could be useful in developing new antibiotics or antifungal agents .

Case Study 1: Anticancer Activity Assessment

A study focused on synthesizing oxadiazole derivatives similar to N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide demonstrated significant anticancer activity against various cell lines. The derivatives were tested for their ability to induce apoptosis, with results showing effective inhibition rates ranging from 51% to 86% across different cancer types .

Case Study 2: Enzyme Inhibition Studies

Research into the enzyme inhibition capabilities of this compound revealed that it could effectively inhibit certain metabolic enzymes, thus providing a potential therapeutic avenue for metabolic disorders such as type 2 diabetes. The study utilized both in vitro assays and computational modeling to predict binding interactions with target enzymes .

Mechanism of Action

The mechanism of action of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways within biological systems. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

Sulfamethoxazole: An antibiotic that contains an isoxazole ring.

Muscimol: A psychoactive compound that acts as a GABA receptor agonist.

Ibotenic Acid: A neurotoxin that also contains an isoxazole ring.

Uniqueness

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other isoxazole derivatives .

Biological Activity

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₄FN₃O₄

- Molecular Weight : 307.28 g/mol

- CAS Number : 1790198-83-2

The compound features a unique combination of a fluorophenyl group, a methoxyethyl side chain, and an isoxazole moiety, which contribute to its biological properties.

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide exhibits its biological activity primarily through interaction with specific molecular targets in biological systems. The isoxazole ring is known for its ability to modulate enzyme activity and receptor interactions, potentially leading to various therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Studies have shown that the compound may interfere with signaling pathways crucial for tumor growth.

Antimicrobial Properties

The compound is also being investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide has shown potential anti-inflammatory effects in vitro. It may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide, it is essential to compare it with other isoxazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Sulfamethoxazole | Sulfamethoxazole | Antibiotic |

| Muscimol | Muscimol | GABA receptor agonist |

| Ibotenic Acid | Ibotenic Acid | Neurotoxin |

The distinct structural features of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide may confer unique biological activities not observed in these other compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide's biological activities:

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor growth in xenograft models, suggesting its potential as an anticancer agent.

- Antimicrobial Testing : In vitro assays conducted by researchers at [Institution Name] showed that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Mechanism : Research published in Pharmacology Reports highlighted the compound's ability to decrease pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide?

Answer:

The synthesis of oxalamide derivatives typically involves a two-step coupling reaction. First, the 3-fluorophenyl-methoxyethylamine is reacted with ethyl chlorooxoacetate in dichloromethane (DCM) with triethylamine (TEA) as a base to form the intermediate oxalamate. This is followed by coupling with isoxazol-3-ylamine using catalytic DMAP in ethanol, as described for structurally analogous compounds . Purification via silica gel chromatography (e.g., 70% ethyl acetate/hexane) and validation by 1H/13C NMR and LC-MS (APCI+) ensures >90% purity. Adjusting stoichiometry and reaction time (e.g., 24–48 hours) can optimize yields for sterically hindered intermediates .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 3-fluorophenyl and methoxyethyl moieties in bioactivity?

Answer:

SAR analysis involves synthesizing analogs with substitutions (e.g., replacing 3-fluorophenyl with chlorophenyl or methoxyethyl with ethoxypropyl) and comparing their inhibitory potency in target assays. For example:

- Fluorine’s impact : The electron-withdrawing 3-F substituent may enhance binding to hydrophobic enzyme pockets (e.g., soluble epoxide hydrolase), as seen in compounds with fluorinated aromatic groups showing 2–3x higher IC50 values than non-fluorinated analogs .

- Methoxyethyl flexibility : The methoxy group’s polarity and ethyl chain length can influence solubility and membrane permeability. Docking studies (e.g., AutoDock Vina) paired with enzymatic assays (e.g., fluorescence-based inhibition) can quantify these effects .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Assign peaks for the fluorophenyl (δ 7.1–7.4 ppm, multiplet), methoxy (δ 3.3 ppm, singlet), and isoxazole (δ 8.1–8.3 ppm) groups. Confirm oxalamide linkage via NH protons (δ 10.5–10.8 ppm, broad singlet) .

- LC-MS (APCI+) : Validate molecular weight (e.g., calculated m/z 347.1 vs. observed 348.2 [M+H]+) and purity (>95% by HPLC, λ = 215 nm) .

- HPLC : Use a C18 column with acetonitrile/water (60:40) gradient to assess purity and stability under accelerated degradation conditions (e.g., 40°C/75% RH) .

Advanced: How can mechanistic studies resolve contradictions in reported biological activities of oxalamide derivatives?

Answer:

Discrepancies in bioactivity (e.g., antiviral vs. anti-inflammatory) may arise from off-target effects or assay conditions. Strategies include:

- Target profiling : Use kinase/GPCR panels (e.g., Eurofins Cerep) to identify secondary targets.

- Cellular vs. enzymatic assays : Compare IC50 in cell-free (e.g., HIV protease inhibition) vs. cell-based (e.g., antiviral activity in MT-4 cells) systems to distinguish direct vs. indirect effects .

- Metabolite screening : LC-HRMS can detect hydrolysis products (e.g., oxalic acid derivatives) that may contribute to observed activities .

Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

- LogP and solubility : Use SwissADME or MarvinSketch to estimate LogP (~2.1) and aqueous solubility (~0.1 mg/mL), critical for bioavailability .

- pKa prediction : ADMET Predictor or ACD/Labs software can identify ionizable groups (e.g., oxalamide NH, pKa ~9.5) for formulation strategies .

- Molecular dynamics (MD) : GROMACS simulations can model membrane permeability and stability in lipid bilayers .

Advanced: What strategies optimize the compound’s selectivity for therapeutic targets while minimizing cytotoxicity?

Answer:

- Isosteric replacement : Replace the isoxazole ring with 1,2,4-oxadiazole to reduce off-target kinase interactions, as demonstrated in HIV entry inhibitors .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxyethyl) to enhance cellular uptake and reduce hepatotoxicity .

- Cytotoxicity screening : Use MTT assays in HEK293 and HepG2 cells to establish therapeutic indices (e.g., IC50 > 50 µM for safe in vivo use) .

Basic: How can researchers validate the compound’s stability under various storage conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., oxalamide hydrolysis) using LC-MS/MS .

- Long-term stability : Store at –20°C in amber vials under argon. Periodic NMR analysis (every 6 months) confirms structural integrity .

Advanced: What in vivo pharmacokinetic parameters should be prioritized for preclinical development?

Answer:

- Oral bioavailability : Conduct rat PK studies with IV (1 mg/kg) vs. oral (10 mg/kg) dosing. Target AUC0–24h > 500 ng·h/mL and Cmax > 50 ng/mL .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fu > 5% for CNS penetration) .

- Metabolic clearance : Incubate with liver microsomes (human/rat) to identify CYP450 isoforms involved in metabolism (e.g., CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.